An In-depth Technical Guide to 10-DEBC: Mechanism of Action and Experimental Analysis
An In-depth Technical Guide to 10-DEBC: Mechanism of Action and Experimental Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine (10-DEBC), a selective inhibitor of the Akt/PKB signaling pathway. It details the compound's mechanism of action, summarizes key quantitative data, and presents detailed protocols for relevant experimental validation.
Introduction
10-DEBC, also known as Akt Inhibitor X, is a cell-permeable phenoxazine derivative that has been identified as a potent and selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB).[1][2][3] The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][4][5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][6][7] 10-DEBC functions by preventing the phosphorylation and subsequent activation of Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[1][2] Recent research has also highlighted its potential as an agent against infectious diseases, specifically Mycobacterium abscessus.[3]
Chemical and Physical Properties
10-DEBC is typically supplied as a hydrochloride salt, enhancing its solubility and stability for experimental use.
| Property | Value | Reference |
| Chemical Name | 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride | [1] |
| Synonyms | Akt Inhibitor X, CCG-206734 | [2] |
| CAS Number | 925681-41-0 | [2] |
| Molecular Formula | C₂₀H₂₅N₂OCl · HCl | |
| Molecular Weight | 381.34 g/mol | [2] |
| Purity | ≥98% (by HPLC) | [1] |
| Solubility | Soluble to 100 mM in Water and DMSO |
Mechanism of Action
The primary mechanism of action for 10-DEBC is the selective inhibition of Akt signaling. It demonstrates no significant activity against upstream kinases such as PI 3-kinase or other related kinases like PDK1 and SGK1, highlighting its specificity.[1]
3.1 Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors like Insulin-like Growth Factor 1 (IGF-1). This leads to the activation of Phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-triphosphate (PIP3).[4] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including Akt and its activating kinase, PDK1.[5]
10-DEBC specifically suppresses the IGF-1-stimulated phosphorylation and activation of Akt.[1][2] By preventing Akt activation, 10-DEBC effectively blocks the downstream signaling cascade. This includes preventing the phosphorylation and activation of the mammalian Target of Rapamycin (mTOR), which in turn controls downstream effectors like p70 S6 kinase and the S6 ribosomal protein, critical regulators of protein synthesis and cell growth.[1][2] The inhibition of pro-survival signals from Akt ultimately leads to the induction of apoptosis.[1][2]
Figure 1: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 10-DEBC.
3.2 Other Biological Activities
Beyond its canonical role as an Akt inhibitor, 10-DEBC has demonstrated other bioactivities:
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Pim-1 Kinase Inhibition: 10-DEBC shows strong inhibitory activity against Moloney murine leukemia virus (Pim) kinase-1.[8]
-
Anti-Glioblastoma Activity: In U251 human glioblastoma cells, 10-DEBC potentiates the anti-cancer effects of menadione and ascorbic acid by increasing cytotoxic autophagic flux.[9]
-
Anti-Mycobacterial Activity: 10-DEBC inhibits the growth of Mycobacterium abscessus, including clarithromycin-resistant strains, both in vitro and intracellularly within macrophages.[3] The exact mechanism in this context is still under investigation but may involve interference with calcium transport.[3]
Quantitative Biological Data
The inhibitory concentrations of 10-DEBC have been characterized across various models.
Table 4.1: In Vitro Inhibitory Activity
| Target / Cell Line | Assay Type | Value | Reference |
|---|---|---|---|
| IGF-1 Stimulated Akt Phosphorylation | Cellular Assay | Complete Inhibition @ 2.5 µM | [1] |
| Rhabdomyosarcoma Cells | Cell Growth Inhibition | IC₅₀ ≈ 2-6 µM | [1] |
| Pim-1 Kinase | Kinase Assay | IC₅₀ = 1.28 µM | [8] |
| M. abscessus (CLR-resistant) | Broth Microdilution | IC₅₀ = 4.662 - 5.535 µg/mL | [3] |
| M. abscessus (CLR-resistant) | Broth Microdilution | MIC₉₀ = 12.5 µg/mL |[3] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of 10-DEBC.
5.1 Protocol: Western Blot for Akt Phosphorylation
This protocol is designed to assess the ability of 10-DEBC to inhibit growth factor-induced Akt phosphorylation in a selected cell line (e.g., Rh30 rhabdomyosarcoma cells).
-
Cell Culture and Starvation:
-
Plate cells in 6-well plates and grow to 70-80% confluency in complete medium.
-
Aspirate the medium and wash cells once with phosphate-buffered saline (PBS).
-
Serum-starve the cells by incubating for 12-16 hours in a serum-free medium. This reduces basal Akt phosphorylation.
-
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of 10-DEBC in DMSO (e.g., 10 mM).
-
Dilute 10-DEBC in a serum-free medium to final concentrations (e.g., 0.5, 1, 2.5, 5, 10 µM). Include a DMSO-only vehicle control.
-
Aspirate starvation medium and add the medium containing 10-DEBC or vehicle. Incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Stimulate the cells by adding IGF-1 to a final concentration of 100 ng/mL to all wells except for an unstimulated control. Incubate for 15-20 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately place plates on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Phospho-Akt (Ser473) and Total Akt overnight at 4°C. A loading control like β-actin should also be used.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity to determine the ratio of phosphorylated Akt to total Akt.
-
Figure 2: Standard experimental workflow for Western Blot analysis of Akt inhibition.
5.2 Protocol: Cell Viability (MTT) Assay
This protocol measures the cytotoxic or cytostatic effects of 10-DEBC on cell proliferation to determine its IC₅₀ value.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2x serial dilution of 10-DEBC in the appropriate cell culture medium. Concentrations should span a wide range (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a "no cells" blank control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 10-DEBC.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.
-
Gently pipette to ensure complete dissolution and a homogenous purple solution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells ([(Absorbance of treated / Absorbance of control) x 100]).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
References
- 1. 10-DEBC hydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 2. medkoo.com [medkoo.com]
- 3. mdpi.com [mdpi.com]
- 4. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The evolution of cyclin dependent kinase inhibitors in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological Akt and JNK Kinase Inhibitors 10-DEBC and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
